N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Beschreibung

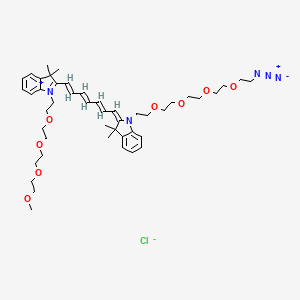

Structure

2D Structure

Eigenschaften

Molekularformel |

C46H66ClN5O8 |

|---|---|

Molekulargewicht |

852.5 g/mol |

IUPAC-Name |

(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole chloride |

InChI |

InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

ISHBUBOOHQEWKB-UHFFFAOYSA-M |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO, DMF, DCM, Water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Fluorescent Linker for Targeted Protein Degradation and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a heterobifunctional linker molecule integral to advanced bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in the synthesis of fluorescently labeled bioconjugates. The incorporation of a Cy7 fluorophore allows for near-infrared (NIR) imaging, enabling the tracking and quantification of these molecules in vitro and in vivo.

Core Concepts and Chemical Properties

This compound is a complex molecule featuring three key functional components:

-

Methoxy-PEG4 (m-PEG4) terminus: A methoxy-capped polyethylene (B3416737) glycol chain that enhances solubility and provides a stable, non-reactive end.

-

Azide-PEG4 terminus: A polyethylene glycol chain functionalized with a terminal azide (B81097) group (N3). This group is a key reactant in bioorthogonal "click chemistry" reactions.[1]

-

Cy7 Fluorophore: A cyanine (B1664457) dye that fluoresces in the near-infrared (NIR) spectrum, making it ideal for deep-tissue in vivo imaging with reduced autofluorescence.[2][3]

The PEG4 linkers in the structure provide a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final conjugate.[4]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C46H66ClN5O8 | [5] |

| Molecular Weight | 852.50 g/mol | [5][6] |

| CAS Number | 2107273-40-3 | [5][6] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [5] |

Fluorescent Properties of Cy7

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~749 nm | [7] |

| Emission Maximum (Em) | ~767 nm | [7] |

| Molar Extinction Coefficient | 200,000 M⁻¹cm⁻¹ | [7] |

| Quantum Yield | 0.28 | [7] |

Mechanism of Action in PROTAC Synthesis

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[8] A PROTAC molecule consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8]

This compound serves as a fluorescent linker in PROTAC synthesis. The azide group allows for the covalent attachment of an alkyne-modified ligand (either for the POI or the E3 ligase) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[6] This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linkers to optimize degradation efficiency.[4][9]

The embedded Cy7 fluorophore enables the direct visualization and quantification of the PROTAC, allowing for studies on its cellular uptake, distribution, and engagement with the target protein.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system and how a PROTAC, synthesized using a linker like this compound, hijacks this pathway to induce targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for Fluorescent PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for synthesizing a fluorescent PROTAC using this compound and subsequently evaluating its biological activity.

Caption: Synthesis and evaluation workflow for a fluorescent PROTAC.

Experimental Protocols

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-modified molecule to this compound. Note: This is a representative protocol and may require optimization for specific reactants.

Materials:

-

This compound

-

Alkyne-modified molecule (e.g., a POI ligand)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve Reactants: Dissolve this compound (1.0 equivalent) and the alkyne-modified molecule (1.1 equivalents) in the chosen solvent.

-

Prepare Catalyst Solution: In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 equivalents) with THPTA or TBTA (0.5 equivalents) in the reaction solvent.

-

Initiate Reaction: Add the catalyst solution to the reactant mixture. Then, add a freshly prepared solution of sodium ascorbate (0.3 equivalents) to initiate the reaction.

-

Incubation: Stir the reaction mixture at room temperature, protected from light. Monitor the reaction progress using LC-MS. The reaction is typically complete within 2-12 hours.

-

Purification: Upon completion, quench the reaction and purify the fluorescent conjugate using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol for In Vivo Near-Infrared (NIR) Imaging

This protocol provides a general guideline for in vivo imaging in a mouse model using a Cy7-labeled PROTAC.

Materials:

-

Cy7-labeled PROTAC

-

Tumor-bearing mouse model (relevant to the PROTAC's target)

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system with appropriate NIR filters

Procedure:

-

Probe Preparation: Dissolve the Cy7-labeled PROTAC in sterile PBS to the desired concentration. A typical dose for a labeled antibody is 1-2 nmol per mouse, which can be adapted for a small molecule PROTAC.[1]

-

Animal Preparation: Anesthetize the mouse using an induction chamber with isoflurane.

-

Baseline Imaging: Acquire a pre-injection image to determine the level of autofluorescence.

-

Probe Administration: Inject the prepared Cy7-labeled PROTAC solution intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[1]

-

Image Acquisition: Image the mouse at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for tumor accumulation and biodistribution. Use an excitation filter around 745 nm and an emission filter around 780 nm for Cy7.[1]

-

Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescent signal.

-

Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescent PROTAC.

Data Presentation and Characterization

The successful synthesis and purification of a bioconjugate using this compound should be confirmed by analytical techniques.

Expected Characterization Data

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This analysis will confirm the molecular weight of the final conjugate and assess its purity. The expected mass would be the sum of the molecular weights of this compound and the alkyne-modified molecule.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product, showing the presence of signals from all three components (the two ligands and the linker).

-

HPLC (High-Performance Liquid Chromatography): Analytical HPLC can be used to determine the purity of the final product, while preparative HPLC is used for purification.

Example Quantitative Data from In Vivo Imaging

The following is a representative table structure for presenting quantitative data from an in vivo imaging study. The values are hypothetical and would be determined experimentally.

| Time Post-Injection | Tumor Signal (Radiant Efficiency) | Muscle Signal (Radiant Efficiency) | Tumor-to-Muscle Ratio |

| 1 hour | 1.5 x 10⁸ | 0.8 x 10⁸ | 1.88 |

| 4 hours | 3.2 x 10⁸ | 0.9 x 10⁸ | 3.56 |

| 24 hours | 5.8 x 10⁸ | 1.1 x 10⁸ | 5.27 |

| 48 hours | 4.5 x 10⁸ | 1.0 x 10⁸ | 4.50 |

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its trifunctional nature, combining a stable terminus, a reactive azide for click chemistry, and a near-infrared fluorophore, enables the streamlined synthesis of fluorescently labeled PROTACs and other bioconjugates. The ability to track these molecules in real-time within cellular and in vivo systems provides invaluable insights into their mechanism of action, biodistribution, and therapeutic efficacy. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of this advanced linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(m-PEG4)-N'-(azide-PEG4)-Cy7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a heterobifunctional cyanine (B1664457) dye derivative. This molecule is of significant interest in biomedical research and drug development, particularly in the construction of targeted therapeutic and diagnostic agents. Its structure incorporates a near-infrared (NIR) Cy7 fluorophore, a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, and an azide-terminated PEG chain. This combination of functionalities allows for its use as a fluorescent linker in applications such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the azide (B81097) group can be utilized for bioorthogonal "click" chemistry reactions.

Synthetic Strategy: A Modular Approach

The synthesis of the asymmetrically substituted this compound is best approached through a modular and sequential strategy. This method avoids the statistical and often inseparable mixture of products that would result from a one-pot reaction with all three components. The core of this strategy revolves around a symmetrically activated Cy7 dye, specifically a Cy7 bis-N-hydroxysuccinimidyl (NHS) ester. This key intermediate allows for the controlled, stepwise introduction of the two different PEGylated amine precursors: m-PEG4-amine and azide-PEG4-amine.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Precursors

The successful synthesis of the final product hinges on the purity and quality of the starting materials. Detailed protocols for the synthesis of the three key precursors are outlined below.

Synthesis of Cy7 bis-NHS Ester

The Cy7 bis-NHS ester is the central scaffold for the sequential addition of the PEG linkers. Its synthesis involves the condensation of two equivalents of a carboxyl-functionalized indolenine derivative with a trimethine bridge precursor, followed by activation of the carboxylic acid groups to NHS esters.

Experimental Protocol:

-

Synthesis of Carboxy-functionalized Indoleninium Salt: A mixture of 4-hydrazinobenzoic acid and isopropyl methyl ketone is refluxed in glacial acetic acid to yield the corresponding indolenine. This is then quaternized by reaction with an alkylating agent (e.g., ethyl iodide) to form the indoleninium salt.

-

Formation of the Symmetrical Cy7 dicarboxylic acid: The indoleninium salt is reacted with a suitable trimethine bridge precursor, such as glutaconaldehyde (B1235477) dianil hydrochloride, in a mixture of acetic anhydride (B1165640) and pyridine (B92270) under heating.

-

Activation to Cy7 bis-NHS Ester: The resulting Cy7 dicarboxylic acid is dissolved in a suitable anhydrous solvent such as dimethylformamide (DMF). N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is added. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then isolated and purified.

Synthesis of m-PEG4-amine

This methoxy-terminated PEG amine can be synthesized from commercially available tetraethylene glycol.

Experimental Protocol:

-

Monotosylation of Tetraethylene Glycol: Tetraethylene glycol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM) at a controlled temperature (e.g., 0 °C to room temperature).

-

Azidation: The resulting tosylated PEG is then reacted with sodium azide (NaN3) in a polar aprotic solvent like DMF at an elevated temperature to displace the tosyl group and form the corresponding azide.

-

Reduction to Amine: The azide is reduced to the primary amine using a reducing agent such as triphenylphosphine (B44618) (PPh3) followed by hydrolysis (Staudinger reaction) or by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

-

Mesylation and Amination (Alternative): An alternative route involves the mesylation of one hydroxyl group of tetraethylene glycol monomethyl ether, followed by displacement with ammonia (B1221849) or a protected amine equivalent.

Synthesis of azide-PEG4-amine

This heterobifunctional PEG linker can be prepared from tetraethylene glycol.

Experimental Protocol:

-

Ditosylation of Tetraethylene Glycol: Tetraethylene glycol is reacted with two equivalents of p-toluenesulfonyl chloride in the presence of a base.

-

Mono-azidation: The ditosylated PEG is reacted with one equivalent of sodium azide to selectively displace one tosyl group. Careful control of stoichiometry is crucial to minimize the formation of the diazide.

-

Conversion to Amine: The remaining tosyl group is then displaced by a protected amine (e.g., potassium phthalimide) followed by deprotection, or directly with an excess of ammonia.

-

Alternative Stepwise Approach: A more controlled synthesis involves protecting one hydroxyl group of tetraethylene glycol, functionalizing the other hydroxyl to an azide, deprotecting the first hydroxyl, and then converting it to an amine.

Stepwise Synthesis of this compound

This stage involves the sequential reaction of the Cy7 bis-NHS ester with the two different PEG amines. The order of addition can be varied, but it is crucial to control the stoichiometry in the first step to favor the formation of the mono-substituted intermediate.

Caption: Stepwise reaction for the synthesis of the final product.

Experimental Protocol:

-

First Amination (Formation of the Mono-adduct):

-

Dissolve Cy7 bis-NHS ester in anhydrous DMF.

-

To this solution, add a slight molar excess (e.g., 1.1 equivalents) of m-PEG4-amine, along with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the released N-hydroxysuccinimide.

-

The reaction is typically carried out at room temperature with stirring and monitored by LC-MS to track the formation of the mono-substituted product and the disappearance of the starting material.

-

Upon completion, the mono-adduct intermediate is purified, for example, by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This purification step is critical to remove any unreacted Cy7 bis-NHS ester and the symmetrically disubstituted by-product.

-

-

Second Amination (Formation of the Final Product):

-

The purified mono-adduct intermediate is dissolved in anhydrous DMF.

-

A slight excess (e.g., 1.5 equivalents) of azide-PEG4-amine is added, again in the presence of TEA or DIPEA.

-

The reaction is stirred at room temperature and monitored by LC-MS until the starting material is consumed.

-

The final product, this compound, is then purified by preparative RP-HPLC.

-

Data Presentation

The successful synthesis and purity of the precursors, intermediate, and final product should be confirmed by various analytical techniques. The expected data is summarized below.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | λmax (abs) (nm) | λmax (em) (nm) |

| Cy7 bis-NHS ester | C₃₈H₃₈N₄O₈ | 678.73 | ~750 | ~775 |

| m-PEG4-amine | C₉H₂₁NO₄ | 207.27 | - | - |

| azide-PEG4-amine | C₈H₁₈N₄O₃ | 218.25 | - | - |

| This compound | C₄₆H₆₆N₈O₈ | 875.07 | ~755 | ~780 |

Table 2: Typical Reaction Parameters

| Reaction Step | Key Reagents | Stoichiometry | Solvent | Temperature | Typical Time |

| First Amination | Cy7 bis-NHS, m-PEG4-amine, TEA | 1 : 1.1 : 2 | DMF | Room Temp. | 2-4 h |

| Second Amination | Mono-adduct, azide-PEG4-amine, TEA | 1 : 1.5 : 2 | DMF | Room Temp. | 4-8 h |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification of intermediates. The modular approach, utilizing a symmetrically activated Cy7 bis-NHS ester, provides a reliable route to this valuable heterobifunctional linker. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize and characterize this important compound for their applications in drug development and biomedical research. The final product's unique combination of a near-infrared fluorophore, a biocompatible PEG linker, and a bioorthogonal azide handle makes it a powerful tool for the construction of sophisticated molecular probes and targeted therapeutics.

An In-depth Technical Guide to Azide-PEG4-Cy7: Mechanism of Action, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG4-Cy7 is a versatile, near-infrared (NIR) fluorescent labeling reagent that plays a crucial role in modern bioconjugation and molecular imaging. Its unique tripartite structure, consisting of an azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) linker, and a Cy7 fluorophore, enables the precise and efficient labeling of a wide array of biomolecules. This guide provides a comprehensive overview of the core mechanism of action of Azide-PEG4-Cy7, detailed experimental protocols for its application, and quantitative data to support its use in research and drug development.

The azide group serves as a bioorthogonal handle for "click chemistry," a suite of powerful and highly specific chemical reactions. The PEG4 linker enhances water solubility, reduces steric hindrance, and minimizes non-specific binding. The Cy7 dye, a heptamethine cyanine (B1664457) dye, fluoresces in the NIR spectrum, a region where biological tissues exhibit minimal autofluorescence, making it an ideal choice for deep-tissue and in vivo imaging applications.[1]

Core Mechanism of Action

The functionality of Azide-PEG4-Cy7 is derived from the distinct properties of its three key components:

-

Azide Group: The terminal azide moiety (–N₃) is the reactive handle that participates in bioorthogonal click chemistry reactions.[2] This allows for the covalent attachment of the Azide-PEG4-Cy7 molecule to a target biomolecule that has been functionalized with a complementary reactive group, typically an alkyne. The two primary forms of azide-alkyne cycloaddition are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.[3][4] The reaction is rapid and high-yielding under mild, aqueous conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group to form a stable triazole ring.[5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging and in vivo applications.

-

-

PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that confers several advantageous properties to the molecule. It increases the overall water solubility of the hydrophobic Cy7 dye, preventing aggregation and improving its biocompatibility.[] The PEG linker also provides spatial separation between the Cy7 dye and the target biomolecule, which can help to minimize quenching of the fluorescent signal and reduce steric hindrance during the conjugation reaction.

-

Cy7 Fluorophore: Cy7 is a near-infrared fluorescent dye with excitation and emission maxima typically in the range of 740-750 nm and 760-780 nm, respectively.[][7] This spectral profile is highly advantageous for biological imaging because it falls within the "NIR window" of biological tissues (700-900 nm), where light penetration is maximal and background autofluorescence from endogenous molecules is minimal.[1] These properties lead to a high signal-to-noise ratio, enabling sensitive detection in complex biological environments, including deep tissues and whole organisms.[1]

Quantitative Data

The following table summarizes the key quantitative properties of the Cy7 fluorophore, a critical component of Azide-PEG4-Cy7.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~750 nm | [] |

| Emission Maximum (λem) | ~773 nm | [] |

| Molar Extinction Coefficient (ε) | ~220,000 M⁻¹cm⁻¹ | [8] |

| Fluorescence Quantum Yield (Φ) | ~0.12 | [8] |

| Molecular Weight of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 | 852.50 g/mol | [9] |

| Molecular Formula of this compound | C₄₆H₆₆ClN₅O₈ | [10] |

Visualizing the Mechanism and Workflow

Mechanism of Action: Bioconjugation via Click Chemistry

Caption: Bioconjugation of Azide-PEG4-Cy7 to a target biomolecule via CuAAC or SPAAC.

Experimental Workflow: Antibody Labeling and Cell Imaging

Caption: A typical experimental workflow for antibody labeling and subsequent cell imaging.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general method for labeling an alkyne-modified protein with Azide-PEG4-Cy7.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-PEG4-Cy7

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column (e.g., PD-10)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve Azide-PEG4-Cy7 in DMSO to a final concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

-

Add Azide-PEG4-Cy7 stock solution to achieve a 5- to 20-fold molar excess over the protein. The final DMSO concentration should not exceed 10% (v/v).

-

Prepare a premixed catalyst solution by combining the CuSO₄ solution and THPTA ligand solution in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted Azide-PEG4-Cy7 and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy7 dye (at ~750 nm).

-

Confirm conjugation and purity using SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the labeled protein should be visible under NIR imaging.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of a DBCO-functionalized cell surface receptor on live cells with Azide-PEG4-Cy7.

Materials:

-

Live cells with DBCO-functionalized surface receptors

-

Azide-PEG4-Cy7

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fluorescence microscope with appropriate NIR filters

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging dish or plate.

-

Gently wash the cells twice with pre-warmed PBS to remove any residual media components.

-

-

Labeling Reaction:

-

Prepare a solution of Azide-PEG4-Cy7 in PBS or cell culture medium at a final concentration of 5-20 µM.

-

Add the Azide-PEG4-Cy7 solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted Azide-PEG4-Cy7.

-

-

Imaging:

-

Add fresh cell culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with a Cy7 filter set (e.g., excitation ~740/20 nm, emission ~780/40 nm).

-

Conclusion

Azide-PEG4-Cy7 is a powerful and versatile tool for researchers in the life sciences. Its well-defined mechanism of action, centered around bioorthogonal click chemistry, allows for the specific and efficient labeling of biomolecules. The inclusion of a PEG linker enhances its utility in aqueous environments, while the near-infrared fluorescence of the Cy7 dye enables high-sensitivity imaging in complex biological systems. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of Azide-PEG4-Cy7 in a wide range of research and drug development endeavors.

References

- 1. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Fluorescent Properties of PEGylated Cy7 Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergy of Cy7 and PEGylation in Advanced Bioimaging

Cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye renowned for its applications in preclinical in vivo imaging.[1][2] Its emission spectrum falls within the NIR "optical window" of biological tissues (700-900 nm), a region where photon absorption and scattering by endogenous molecules like hemoglobin and water are significantly minimized.[1][2] This intrinsic property allows for deeper tissue penetration and a higher signal-to-noise ratio compared to fluorophores that excite at shorter, visible wavelengths.[1] Cy7 is frequently used to label a variety of biomolecules, including antibodies, peptides, and nanoparticles, for in vivo tracking and quantification.[1][3]

However, the utility of native Cy7 can be hampered by its inherent hydrophobicity, which can lead to aggregation in aqueous environments, non-specific binding, and suboptimal pharmacokinetics.[4][5] To overcome these limitations, Cy7 is often conjugated with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. PEGylation enhances the hydrophilicity and biocompatibility of the dye, improving its solubility and stability in biological media.[4][6] This modification reduces non-specific interactions and can prolong circulation time, making PEGylated Cy7 an even more powerful tool for targeted drug delivery and high-contrast in vivo imaging.[6][7]

This guide provides a comprehensive overview of the fluorescent properties of PEGylated Cy7 dyes, detailed experimental protocols for their synthesis and conjugation, and visualization of key workflows.

Core Fluorescent Properties and the Impact of PEGylation

The core advantages of Cy7 for in vivo imaging lie in its photophysical properties. It possesses a high molar extinction coefficient and a good quantum yield, contributing to its bright fluorescence signal.[4][8]

Key Properties of Cy7:

-

Near-Infrared Emission: Cy7's fluorescence in the NIR spectrum is ideal for deep tissue imaging, as it minimizes interference from tissue autofluorescence.[9][10]

-

High Molar Extinction Coefficient: This property indicates a high probability of light absorption at the excitation wavelength, leading to a strong fluorescent signal.[1]

-

Good Quantum Yield: Cy7 efficiently converts absorbed light into emitted fluorescent light.[1]

Effects of PEGylation:

PEGylation is a critical modification that enhances the practical utility of Cy7 dyes in biological systems.

-

Improved Hydrophilicity: The addition of PEG chains significantly increases the water solubility of the hydrophobic Cy7 molecule, preventing aggregation in aqueous buffers and physiological fluids.[4][6]

-

Enhanced Biocompatibility and Stability: PEG chains can shield the Cy7 core from chemical degradation and reduce non-specific binding to proteins and cells.[5][11] This leads to improved serum stability and better pharmacokinetic profiles for in vivo applications.[11][12]

-

Reduced Quenching: By preventing aggregation, PEGylation can mitigate concentration-dependent self-quenching, where dye molecules in close proximity non-radiatively dissipate energy, leading to a loss of fluorescence.[13][14] However, at very high PEG densities, some quenching effects have been observed.[13]

-

Minimal Impact on Spectral Properties: When properly conjugated, PEGylation generally does not significantly alter the core absorption and emission spectra of the Cy7 dye.[12]

Quantitative Data: A Comparative Summary

The following table summarizes the key quantitative fluorescent properties of Cy7 and its derivatives. It is important to note that these values can be influenced by the solvent, conjugation partner, and the specific PEG linker used.

| Property | Value | Reference(s) | Notes |

| Excitation Maximum (λex) | ~749 nm | [1] | Can vary slightly based on the molecular environment. |

| Emission Maximum (λem) | ~767 nm | [1] | Falls squarely within the NIR-I window for optimal in vivo imaging. |

| Molar Extinction Coeff. (ε) | ~200,000 M⁻¹cm⁻¹ to 250,000 M⁻¹cm⁻¹ | [1][15] | Measured in aqueous buffers like PBS. A high value indicates efficient light absorption. |

| Quantum Yield (Φ) | ~0.12 - 0.28 | [1][16] | Represents the efficiency of converting absorbed photons to emitted photons. Can be solvent-dependent. |

| Photostability | Moderate | [4][9] | Can be susceptible to photobleaching under intense or prolonged irradiation.[5][9] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful application of PEGylated Cy7 dyes. The following sections provide protocols for key experimental procedures.

Synthesis of PEGylated Cy7-NHS Ester

This protocol describes a general method for creating an amine-reactive PEGylated Cy7 dye, which can then be used to label proteins and other amine-containing molecules. The reaction involves conjugating a Cy7-NHS ester to an amine-terminated PEG linker.

Materials:

-

Cy7-NHS Ester

-

Amine-terminated PEG (e.g., NH2-PEG-COOH of desired molecular weight)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reaction vessel protected from light

-

Stirring apparatus

Procedure:

-

Activate PEG: Dissolve the amine-terminated PEG-COOH in anhydrous DMF. Add DCC and NHS in a 1:1.2:1.5 molar ratio (PEG:DCC:NHS).

-

Reaction Incubation: Allow the activation reaction to proceed for 4-6 hours at room temperature with continuous stirring.

-

Prepare Cy7: In a separate light-protected vial, dissolve the Cy7-NHS ester in anhydrous DMF.

-

Conjugation: Add the activated PEG solution to the Cy7-NHS ester solution. Add a small amount of TEA to catalyze the reaction.

-

Incubation: Let the conjugation reaction proceed overnight at room temperature in the dark with gentle stirring.

-

Purification: The final PEGylated Cy7-NHS ester product can be purified using size-exclusion chromatography or dialysis to remove unreacted starting materials.

Conjugation of PEGylated Cy7-NHS Ester to an Antibody

This protocol outlines the steps for labeling a protein, such as an antibody, with a pre-synthesized PEGylated Cy7-NHS ester.[8]

Materials:

-

Purified antibody in an amine-free buffer (e.g., PBS), at a concentration of 2-10 mg/mL.[8]

-

PEGylated Cy7-NHS ester, dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8]

-

Reaction buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0) or 50 mM Sodium Borate (pH 8.5).[8]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[8]

-

Quenching reagent (optional): 1 M Tris-HCl or Glycine.

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer such as PBS.[8][17] The antibody concentration should be adjusted to be within the 2-10 mg/mL range.[8]

-

pH Adjustment: Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1] This is crucial as the NHS ester reaction with primary amines is most efficient at a slightly basic pH.

-

Reaction Setup: While gently vortexing, add the calculated volume of the PEGylated Cy7-NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is between 5:1 and 20:1.[8]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[8]

-

Quenching (Optional): To stop the reaction, a quenching reagent like Tris-HCl can be added.

-

Purification: Separate the labeled antibody from the free, unreacted dye using a size-exclusion spin column. The larger antibody-dye conjugate will elute first.[1][8]

-

Characterization: Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using spectrophotometry. This is calculated using the absorbance of the protein at 280 nm and the dye at its maximum absorbance (~749 nm).[8]

Characterization of Fluorescent Properties

Measuring Quantum Yield (Φ): The quantum yield is typically determined using a relative method with a known standard.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and similar spectral properties (e.g., another cyanine dye in the same solvent).

-

Absorbance Measurement: Prepare a series of dilutions for both the standard and the PEGylated Cy7 sample. Measure the absorbance of each at the excitation wavelength, ensuring the values are below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

-

Calculation: The quantum yield is calculated by plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is used in the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.[18]

Measuring Molar Extinction Coefficient (ε):

-

Sample Preparation: Prepare a solution of the PEGylated Cy7 dye with a precisely known concentration in a suitable solvent (e.g., PBS).

-

Spectrophotometry: Measure the absorbance of the solution at the dye's maximum absorption wavelength (λmax) using a spectrophotometer and a cuvette with a known path length (typically 1 cm).

-

Calculation: Use the Beer-Lambert law to calculate the molar extinction coefficient: ε = A / (c * l) where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[19]

Visualizing Key Workflows and Pathways

Diagrams created using the DOT language provide clear, structured visualizations of complex processes.

Synthesis and Purification Workflow

Caption: Workflow for antibody conjugation with PEG-Cy7-NHS ester.

General In Vivo Imaging Experimental Workflow

Caption: Standard procedure for in vivo imaging with a PEG-Cy7 probe.

Logical Relationship: Advantages of PEGylation

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]

- 6. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 7. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]

- 10. optolongfilter.com [optolongfilter.com]

- 11. mdpi.com [mdpi.com]

- 12. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent PEGs [nanocs.net]

- 15. Extinction Coefficient [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]

- 16. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]

- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(azide-PEG4)-Cy7

For Researchers, Scientists, and Drug Development Professionals

The Impact of PEGylation on Cy7 Solubility

The core structure of cyanine (B1664457) dyes, including Cy7, is largely nonpolar, leading to low solubility in aqueous solutions. This often necessitates the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to achieve sufficient concentrations for labeling reactions. Such solvents, however, can be detrimental to the structure and function of sensitive biomolecules like proteins and antibodies.

To overcome this limitation, chemical modifications are employed to enhance the hydrophilicity of Cy7. One common strategy is sulfonation, where sulfonic acid groups are added to the dye structure. A more versatile approach, particularly for molecules intended for bioconjugation via click chemistry, is PEGylation. The introduction of polyethylene (B3416737) glycol (PEG) chains, which are well-known for their hydrophilicity and biocompatibility, can significantly improve the aqueous solubility of hydrophobic molecules.[1][2][3][4]

The compound N-(m-PEG4)-N'-(azide-PEG4)-Cy7 incorporates two tetra-ethylene glycol (PEG4) linkers. This dual PEGylation is designed to impart substantial aqueous solubility to the Cy7 core, rendering it more suitable for direct use in biological buffers without the need for organic co-solvents.[5]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound in various aqueous buffers is not publicly documented, supplier information consistently describes the compound as "soluble in water".[5] To provide a comparative perspective, the following table summarizes the known solubility of the parent Cy7 dye and the qualitative solubility of its PEGylated derivative.

| Compound | Solvent/Buffer | Solubility | Source |

| Cy7 (parent dye) | PBS, pH 7.2 | ~ 1 mg/mL | Cayman Chemical |

| Ethanol | ~ 5 mg/mL | Cayman Chemical | |

| DMSO | ~ 10 mg/mL | Cayman Chemical | |

| DMF | ~ 10 mg/mL | Cayman Chemical | |

| This compound | Water | Soluble (quantitative data not available) | Guidechem |

| DMSO | Soluble (quantitative data not available) | Guidechem | |

| DMF | Soluble (quantitative data not available) | Guidechem | |

| Dichloromethane (DCM) | Soluble (quantitative data not available) | Guidechem |

It is reasonable to infer that the solubility of this compound in aqueous buffers like PBS would be significantly higher than that of the parent Cy7 dye due to the presence of the two hydrophilic PEG4 chains.

Experimental Protocol for Determining Aqueous Solubility of Fluorescent Dyes

For researchers wishing to determine the precise solubility of this compound or other fluorescent dyes in their specific experimental buffers, the following protocol outlines a reliable method. This protocol is a generalized procedure and may require optimization based on the specific dye and buffer system.

Objective: To determine the saturation solubility of a fluorescent dye in a given aqueous buffer.

Materials:

-

Fluorescent dye (e.g., this compound)

-

Aqueous buffer of choice (e.g., PBS, Tris-HCl)

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Thermomixer or incubator capable of maintaining constant temperature and agitation

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Cuvettes or 96-well microplate compatible with the spectrophotometer

-

Calibrated pipettes and tips

Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a small amount of the fluorescent dye.

-

Dissolve the dye in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions in Buffer:

-

Prepare a series of dilutions of the dye in the aqueous buffer of interest. It is crucial to add the DMSO stock solution to the buffer and not the other way around to avoid precipitation.

-

For example, to prepare a 100 µM solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of the buffer.

-

Create a range of concentrations that are expected to bracket the solubility limit.

-

-

Equilibration:

-

Incubate the prepared solutions at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., shaking at 1000 rpm in a thermomixer) for a sufficient period to reach equilibrium. A 24-hour incubation is generally recommended to ensure saturation is achieved.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved dye.

-

-

Measurement of Soluble Dye Concentration:

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength (λmax; for Cy7, this is typically around 750 nm).

-

If the absorbance is too high, dilute the supernatant with a known volume of the buffer to bring it within the linear range of the spectrophotometer.

-

-

Calculation of Solubility:

-

Using a previously established standard curve of the dye in the same buffer (prepared from the DMSO stock and confirmed to be fully dissolved), determine the concentration of the dye in the supernatant.

-

The highest concentration at which no pellet is observed after centrifugation, or the concentration of the saturated supernatant, is taken as the solubility of the dye in that buffer.

-

Factors Influencing Solubility

The solubility of this compound in aqueous buffers can be influenced by several factors. Understanding these can aid in optimizing experimental conditions.

Caption: Factors influencing the aqueous solubility of this compound.

Logical Workflow for Assessing and Utilizing the Dye

The following workflow outlines the logical steps a researcher would take when working with this compound, from initial assessment to its application in bioconjugation.

Caption: Experimental workflow for handling and using this compound.

Conclusion

This compound is a valuable tool for near-infrared fluorescence applications, particularly in the realm of bioconjugation via click chemistry. Its dual PEG4 modification is strategically designed to confer significant aqueous solubility, overcoming a key limitation of the parent Cy7 dye. While precise quantitative solubility data is not widely published, the principles of PEGylation strongly suggest a marked improvement in its performance in aqueous buffers. For applications requiring precise knowledge of its solubility limits, the experimental protocol provided in this guide offers a robust framework for its determination. By understanding the factors that influence its solubility and following a logical experimental workflow, researchers can effectively harness the capabilities of this advanced fluorescent probe in their scientific endeavors.

References

The Pivotal Role of the PEG4 Linker in Cy7 Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of molecular imaging and targeted therapeutics, the precision and efficacy of fluorescent probes are paramount. Cyanine 7 (Cy7), a near-infrared (NIR) fluorophore, has emerged as a valuable tool due to its deep tissue penetration and minimal autofluorescence. However, the inherent properties of Cy7 can be significantly enhanced through strategic chemical modifications. This technical guide delves into the critical role of the tetraethylene glycol (PEG4) linker in the design and function of Cy7 probes, providing an in-depth analysis of its impact on solubility, stability, pharmacokinetics, and target binding.

Core Principles: The Function of the PEG4 Linker

Polyethylene glycol (PEG) is a hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. A PEG4 linker incorporates four of these units, creating a flexible and water-soluble spacer. When integrated into a Cy7 probe, the PEG4 linker serves several key functions:

-

Enhanced Hydrophilicity and Solubility: Cyanine dyes like Cy7 can be hydrophobic, leading to aggregation in aqueous environments and poor solubility.[1][2] The PEG4 linker imparts a hydrophilic character to the probe, significantly improving its solubility in physiological buffers and reducing non-specific binding to plasma proteins and cell membranes.[3][4] This is crucial for achieving uniform probe distribution and minimizing background signal in imaging applications.

-

Improved Pharmacokinetics and Biodistribution: PEGylation, the process of attaching PEG chains, is a well-established strategy to modify the pharmacokinetic profile of molecules.[5][6][7] The PEG4 linker increases the hydrodynamic radius of the Cy7 probe, which can reduce renal clearance and prolong its circulation half-life.[5][8] This extended circulation time allows for greater accumulation of the probe at the target site, leading to improved signal-to-noise ratios in in vivo imaging.[9][10]

-

Reduced Steric Hindrance and Optimized Binding: The flexible nature of the PEG4 linker acts as a spacer, physically separating the bulky Cy7 fluorophore from the targeting moiety (e.g., an antibody, peptide, or small molecule).[11] This separation minimizes potential steric hindrance that could interfere with the binding of the targeting ligand to its receptor, thereby preserving or even enhancing binding affinity.[12]

-

Decreased Quenching and Enhanced Quantum Yield: The PEG linker can reduce self-quenching of the Cy7 dye that can occur due to aggregation. By keeping the fluorophores separated, the quantum yield can be increased, leading to a brighter fluorescent signal.[13][14]

Quantitative Data Summary

The inclusion of a PEG4 linker has a quantifiable impact on the physicochemical and in vivo properties of Cy7 probes. The following tables summarize key data from relevant studies.

Table 1: Physicochemical Properties of PEGylated Probes

| Property | ICG | PEG4-ICG | PEG8-ICG | Reference |

| logP Value | 1.81 ± 0.06 | 0.64 ± 0.06 | -0.03 ± 0.02 | [9] |

Higher logP values indicate higher lipophilicity (lower water solubility).

Table 2: In Vivo Performance of PEGylated Antibody-ICG Conjugates

| Parameter | Panitumumab-ICG (Conventional) | Panitumumab-PEG4-ICG | Panitumumab-PEG8-ICG | Reference |

| Covalent Binding (%) | Not specified | 70-86% | 70-86% | [9][10] |

| Quenching Capacity | Not specified | 10.2 | 6.7 | [9] |

| Tumor-to-Background Ratio (EGFR-positive tumor-to-negative tumor at 3d) | Not specified | 15.8 | Not specified | [9][10] |

| Tumor-to-Liver Ratio (at 3d) | Not specified | 6.9 | Not specified | [9][10] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments involved in the development and evaluation of Cy7-PEG4 probes.

Synthesis and Conjugation of a Cy7-PEG4-Antibody Probe

This protocol describes the conjugation of a Cy7-PEG4-NHS ester to an antibody.

Materials:

-

Antibody of interest (e.g., anti-EGFR) in amine-free buffer (e.g., PBS)

-

Cy7-PEG4-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (pH 8.5)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Dissolve or dialyze the antibody into PBS at a concentration of 2-10 mg/mL.

-

Adjust the pH of the antibody solution to 8.5 using 1 M sodium bicarbonate.[6]

-

-

Cy7-PEG4-NHS Ester Stock Solution:

-

Immediately before use, dissolve the Cy7-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[6]

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the Cy7-PEG4-NHS ester stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:antibody) is recommended.[6]

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Remove unconjugated dye by applying the reaction mixture to a desalting column equilibrated with PBS.

-

Elute the conjugate with PBS and collect the fractions containing the labeled antibody, which will elute first.[6]

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

-

Determination of Partition Coefficient (logP)

This protocol outlines the shake-flask method for determining the lipophilicity of a fluorescent probe.[15]

Materials:

-

Cy7-PEG4 probe

-

n-Octanol

-

Water (or buffer of choice)

-

Centrifuge

-

Spectrophotometer or fluorometer

Procedure:

-

Phase Preparation:

-

Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of the Cy7-PEG4 probe in the water-saturated n-octanol or octanol-saturated water.

-

Mix equal volumes of the probe solution and the other phase in a tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Quantification:

-

Carefully collect samples from both the aqueous and organic phases.

-

Measure the concentration of the probe in each phase using absorbance or fluorescence spectroscopy.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.[16]

-

In Vivo Optical Imaging in a Mouse Tumor Model

This protocol provides a general guideline for in vivo imaging using a Cy7-PEG4 labeled probe in a xenograft mouse model.[12][17]

Materials:

-

Tumor-bearing mice (e.g., with EGFR-positive xenografts)

-

Cy7-PEG4 labeled targeting probe

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an induction chamber with isoflurane.

-

For mice with fur, shave the area to be imaged to reduce light scatter.

-

-

Probe Administration:

-

Dilute the Cy7-PEG4 probe in sterile PBS to the desired concentration.

-

Inject the probe intravenously via the tail vein. A typical injection volume for a 25g mouse is 100-200 µL.[12]

-

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber.

-

Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours).

-

Use appropriate excitation and emission filters for Cy7 (e.g., Ex: ~745 nm, Em: ~780 nm).[12]

-

-

Data Analysis:

-

Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).

-

Quantify the fluorescence intensity in the ROIs to determine the tumor-to-background ratio.

-

Serum Stability Assay

This protocol assesses the stability of the fluorescent probe in serum over time.[18][19]

Materials:

-

Cy7-PEG4 probe

-

Fresh mouse or human serum

-

Incubator at 37°C

-

SDS-PAGE and fluorescence gel scanner or HPLC system

Procedure:

-

Incubation:

-

Incubate the Cy7-PEG4 probe in serum at 37°C.

-

Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the collected aliquots by SDS-PAGE followed by fluorescence scanning to visualize any degradation of the probe.

-

Alternatively, use size-exclusion HPLC with a fluorescence detector to monitor the integrity of the probe over time.

-

-

Quantification:

-

Quantify the amount of intact probe at each time point relative to the 0-hour time point to determine the stability profile.

-

Cell Uptake and Binding Affinity Assay

This protocol evaluates the binding and internalization of the Cy7-PEG4 probe in cultured cells.[3][11]

Materials:

-

Target-positive and target-negative cell lines

-

Cy7-PEG4 labeled probe

-

Cell culture medium

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the cells in appropriate culture plates or on coverslips and allow them to adhere.

-

-

Incubation:

-

Incubate the cells with varying concentrations of the Cy7-PEG4 probe in cell culture medium for a specific time (e.g., 1 hour) at 37°C or 4°C (to distinguish binding from internalization).

-

-

Washing:

-

Wash the cells with cold PBS to remove unbound probe.

-

-

Analysis:

-

For flow cytometry, detach the cells and analyze the fluorescence intensity.

-

For fluorescence microscopy, fix the cells (optional) and image them to visualize probe localization.

-

-

Data Interpretation:

-

Quantify the fluorescence signal to determine the binding affinity (e.g., by calculating the dissociation constant, Kd) and assess the specificity by comparing the signal from target-positive and target-negative cells.

-

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: Logical relationships of the PEG4 linker's role.

Caption: Workflow for in vivo imaging with a Cy7-PEG4 probe.

Caption: EGFR signaling pathway targeted by a Cy7-PEG4 probe.

Conclusion

The incorporation of a PEG4 linker into Cy7 probes represents a significant advancement in the design of sophisticated molecular imaging agents. This seemingly simple modification confers a multitude of benefits, including enhanced solubility, improved stability, favorable pharmacokinetics, and optimized target binding. For researchers and drug development professionals, a thorough understanding of the role of the PEG4 linker is essential for the rational design of next-generation probes with superior performance in both preclinical and potentially clinical settings. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the successful implementation and application of Cy7-PEG4 probes in a variety of research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A practical strategy to design and develop an isoform-specific fluorescent probe for a target enzyme: CYP1A1 as a case study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. acdlabs.com [acdlabs.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of Antibody Stability in a Novel Protein-Free Serum Model - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Group: A Cornerstone of Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has emerged as a central tool in the field of bioconjugation, enabling the precise and stable covalent attachment of molecules to biomolecules such as proteins, carbohydrates, and nucleic acids. Its small size, stability in physiological conditions, and unique reactivity make it an ideal chemical handle for a variety of applications, from basic research to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the azide group's function in bioconjugation, detailing the core chemical reactions, experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Principles of Azide-Based Bioconjugation

The utility of the azide group in bioconjugation stems from its participation in "click chemistry" reactions. These reactions are characterized by their high yields, stereospecificity, and the formation of stable products under mild, aqueous conditions, making them suitable for reactions involving sensitive biological molecules.[1][2] The azide group itself is virtually absent in biological systems, rendering it a bioorthogonal functional group that reacts selectively with its specific partner without interfering with native cellular processes.[][4]

The primary bioconjugation reactions involving azides are:

-

Staudinger Ligation: A reaction between an azide and a phosphine, forming a stable amide bond.[][5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a 1,4-disubstituted 1,2,3-triazole.[6][]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne, driven by the release of ring strain, to form a stable triazole.[][9]

The choice of reaction often depends on the specific application, with considerations for potential cytotoxicity of the copper catalyst in CuAAC for live-cell imaging, and the generally faster kinetics of CuAAC compared to SPAAC and the Staudinger ligation.[10][11]

Key Azide-Based Bioconjugation Reactions: Mechanisms and Workflows

Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, involves the reaction of an azide with a triarylphosphine engineered to have an ortho-ester group.[][12] This reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond, covalently linking the two molecules.[13]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly popular bioconjugation method due to its rapid kinetics and high efficiency.[6][] The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[14] The copper(I) ion coordinates with the terminal alkyne, activating it for a [3+2] cycloaddition with the azide, resulting in a stable triazole linkage.[15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, SPAAC was developed.[] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[16][17] The release of ring strain provides the thermodynamic driving force for the reaction.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 13. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Click Chemistry [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two moieties.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

This guide focuses on a specific, advanced linker: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 . This linker incorporates several key features: a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide flexibility, an azide (B81097) group for versatile "click chemistry" conjugation, and a Cy7 cyanine (B1664457) dye for near-infrared (NIR) fluorescence imaging. These attributes make it a powerful tool for developing "theranostic" PROTACs, which can simultaneously act as therapeutic agents and diagnostic imaging tools.[5]

Core Concepts of PROTAC Action

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2][3] This polyubiquitination marks the target protein for degradation by the 26S proteasome.[3]

References

- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Near-Infrared Fluorescent Probes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of near-infrared (NIR) fluorescent probes for in vivo imaging. NIR imaging has emerged as a powerful tool in preclinical and clinical research, offering significant advantages for visualizing biological processes in living organisms. This guide details the core principles of NIR fluorescence imaging, explores the various types of NIR probes, presents their quantitative properties for comparative analysis, provides detailed experimental protocols, and illustrates key signaling pathways and workflows.

Core Principles of Near-Infrared Fluorescence Imaging

In vivo fluorescence imaging in the near-infrared spectrum utilizes probes that absorb and emit light in the NIR window, typically defined as the range from 650 to 1700 nm. This spectral region is advantageous for in vivo applications due to the reduced absorption of light by endogenous biomolecules such as hemoglobin and water, and minimized tissue autofluorescence.[1][2] These factors lead to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.[3][4]

The NIR window is often further divided into two regions:

-

NIR-I (650-950 nm): This region offers good tissue penetration and has been widely used for in vivo imaging.[5]

-

NIR-II (1000-1700 nm): This longer wavelength region provides even deeper tissue penetration, higher spatial resolution, and further reduced light scattering and autofluorescence, making it particularly promising for high-contrast in vivo imaging.[2][4][6]

Types of Near-Infrared Fluorescent Probes

A diverse range of NIR fluorescent probes have been developed, each with unique properties and applications. These can be broadly categorized into small molecules, nanoparticles/quantum dots, and protein-based probes.

Small-Molecule NIR Probes

Small-molecule NIR probes are organic dyes with inherent fluorescence in the NIR region. Their advantages include relatively small size, which can facilitate cell permeability and rapid clearance from the body.[7] Commonly used classes of small-molecule NIR dyes include:

-

Cyanine dyes: A large family of synthetic dyes, including the FDA-approved Indocyanine Green (ICG) and the IRDye series. They are known for their high molar absorptivity and tunable fluorescence properties.[2]

-

BODIPY (boron-dipyrromethene) dyes: These dyes are characterized by their sharp emission peaks and high quantum yields.

-

Squaraine dyes: Known for their narrow and intense absorption and emission bands in the NIR region.[8]

Nanoparticle-Based and Quantum Dot NIR Probes

Nanoparticle-based probes consist of a core nanomaterial that either possesses intrinsic NIR fluorescence or is loaded with NIR fluorophores. Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, allowing for size-tunable fluorescence emission.[9][10]

Key types of nanoparticle and QD probes include:

-

Quantum Dots (QDs): These probes offer high photostability, broad absorption spectra, and narrow, symmetric emission peaks.[9][10] Their emission wavelength can be precisely tuned by altering their size.[9]

-

Single-Walled Carbon Nanotubes (SWCNTs): SWCNTs can exhibit intrinsic NIR-II fluorescence and have been used for high-resolution vascular imaging.

-

Dye-Loaded Nanoparticles: Polymeric or lipid-based nanoparticles can be loaded with small-molecule NIR dyes to improve their stability, solubility, and pharmacokinetic properties.[11]

Protein-Based NIR Probes

Protein-based NIR probes utilize fluorescent proteins that have been engineered to emit light in the NIR spectrum. These probes can be genetically encoded and expressed within cells or organisms, enabling the tracking of specific proteins and cellular processes. While less common than small-molecule and nanoparticle probes, they offer the advantage of being biocompatible and can be used for long-term imaging studies.

Quantitative Data Presentation

The selection of an appropriate NIR probe is critical for successful in vivo imaging. The following tables summarize the key quantitative properties of commonly used NIR fluorescent probes to facilitate comparison.

Table 1: Properties of Common Small-Molecule NIR Probes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Stokes Shift (nm) | Key Applications |

| Indocyanine Green (ICG) | ~780 | ~820 | Low in aqueous solution | ~40 | Angiography, lymph node mapping, tumor imaging |

| IRDye 800CW | ~774 | ~789 | ~0.25 | ~15 | Antibody conjugation, tumor targeting, cell tracking |

| IR-780 | ~780 | ~800 | - | ~20 | Tumor imaging, theranostics |

| CH1055 | ~760 | ~1055 | - | ~295 | NIR-II imaging, high-contrast tumor imaging |

| Cy5.5 | ~675 | ~694 | ~0.28 | ~19 | Peptide/antibody labeling, in vivo imaging |

| ZW800-1 | ~765 | ~785 | - | ~20 | Zwitterionic, rapid renal clearance, tumor imaging |

Table 2: Properties of Common Nanoparticle and Quantum Dot NIR Probes

| Probe Type | Core Material | Typical Emission Range (nm) | Quantum Yield | Size (nm) | Key Applications |

| PbS QDs | Lead Sulfide | 800 - 2000 | 0.1 - 0.6 | 2 - 8 | NIR-II imaging, deep tissue imaging, vascular imaging |

| Ag2S QDs | Silver Sulfide | 900 - 1200 | >0.2 | 2 - 6 | NIR-II imaging, tumor imaging, long-term tracking |

| SWCNTs | Carbon | 900 - 1600 | ~0.01 | 1 - 2 (diameter) | NIR-II vascular imaging, high-resolution imaging |

| InAs QDs | Indium Arsenide | 800 - 2000 | - | 2 - 7 | NIR-II imaging, tumor targeting |

Experimental Protocols

This section provides a generalized protocol for in vivo NIR fluorescence imaging in a preclinical mouse model. This protocol should be adapted based on the specific probe, animal model, and imaging system used.

Animal Preparation

-

Animal Model: Utilize an appropriate mouse model for the disease under investigation (e.g., tumor xenograft model for cancer studies).

-

Anesthesia: Anesthetize the mouse using a suitable method, such as isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail. Maintain anesthesia throughout the imaging procedure.

-

Hair Removal: Remove fur from the imaging area using a depilatory cream or electric clippers to minimize light scattering and absorption.

-

Positioning: Place the anesthetized mouse on the imaging stage of the NIR fluorescence imaging system. Ensure the animal is kept warm using a heating pad to maintain body temperature.

Probe Administration

-

Probe Preparation: Reconstitute or dilute the NIR fluorescent probe in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. The final concentration will depend on the specific probe and the desired dose.

-

Administration Route: Administer the probe to the mouse via an appropriate route. Intravenous injection via the tail vein is common for systemic delivery and imaging of tumors or vasculature.[12] Local injections may be used for specific applications like lymph node mapping.

-

Dosage: The optimal dose of the probe should be determined empirically. For small molecules like ICG, doses can range from 0.1 to 10 mg/kg.[12][13] For nanoparticle probes, the dosage will depend on the concentration and formulation.

Image Acquisition

-

Imaging System Setup: Power on the NIR fluorescence imaging system and the associated laser sources and detectors. Select the appropriate excitation and emission filters for the specific NIR probe being used.[8] For example, for ICG, an excitation filter around 780 nm and an emission filter around 830 nm would be used.[12]

-

Image Acquisition Parameters: Set the image acquisition parameters, including exposure time, binning, and field of view.[14] Typical acquisition times for NIR imaging range from seconds to minutes.[8]

-

Longitudinal Imaging: Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.[7] Time points can range from minutes to several days depending on the pharmacokinetic profile of the probe.[15]

Data Analysis

-

Region of Interest (ROI) Analysis: Use the imaging software to draw regions of interest around the target tissue (e.g., tumor) and a background region (e.g., muscle).[8]

-

Quantification: Quantify the fluorescence intensity within the ROIs. The signal-to-background ratio can be calculated by dividing the mean fluorescence intensity of the target tissue by that of the background tissue.

-